![molecular formula C21H16N2O3S B12924284 Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 184842-71-5](/img/structure/B12924284.png)
Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The final step involves the acylation of the indole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, particularly in prostate cancer.
Biological Studies: Used as a probe to study various biological pathways and interactions.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to act as an androgen receptor antagonist, inhibiting the growth of prostate cancer cells by blocking the androgen receptor signaling pathway . The compound may also interact with other cellular proteins and enzymes, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicalutamide: Another androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A second-generation androgen receptor inhibitor with a similar mechanism of action.
ARN-509: A newer androgen receptor inhibitor in clinical trials.
Uniqueness
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide is unique due to its specific structural features, such as the presence of both the phenylsulfonyl and benzamide groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit androgen receptor signaling with potentially fewer side effects compared to other similar compounds makes it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
184842-71-5 |
|---|---|
Molekularformel |
C21H16N2O3S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4-[1-(benzenesulfonyl)indol-3-yl]benzamide |
InChI |
InChI=1S/C21H16N2O3S/c22-21(24)16-12-10-15(11-13-16)19-14-23(20-9-5-4-8-18(19)20)27(25,26)17-6-2-1-3-7-17/h1-14H,(H2,22,24) |
InChI-Schlüssel |
ZLHGEFNYXGFMGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


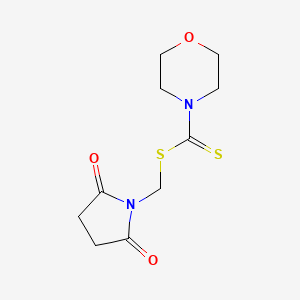


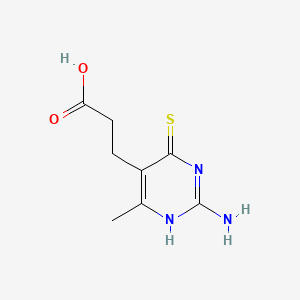
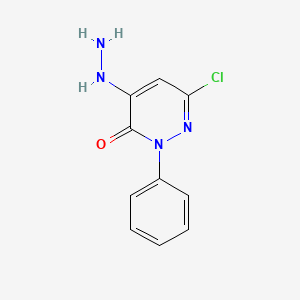

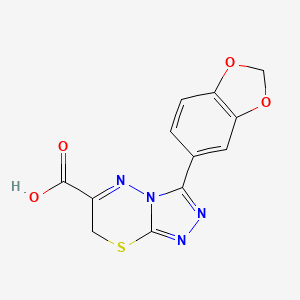

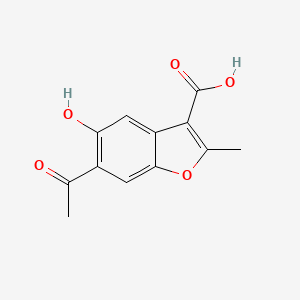

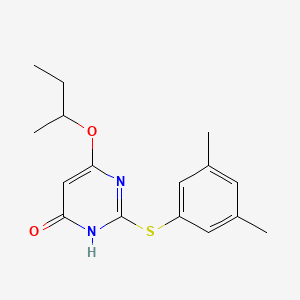
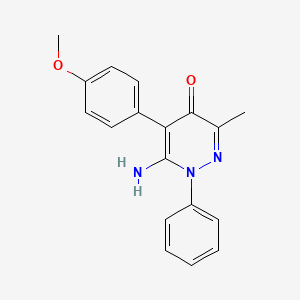
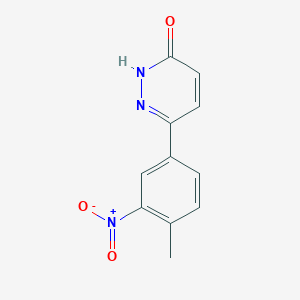
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
